molecular formula C18H21N3O6S B2932079 N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251690-66-0

N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2932079
CAS No.: 1251690-66-0
M. Wt: 407.44
InChI Key: WFXCMXAFSVUEBY-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core linked to a morpholine-4-sulfonyl group at position 5 and an N-(2-methoxyphenyl)acetamide side chain.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-26-16-5-3-2-4-15(16)19-17(22)13-20-12-14(6-7-18(20)23)28(24,25)21-8-10-27-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXCMXAFSVUEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 2-methoxyphenyl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenating agent to form 2-methoxyphenyl halide.

    Synthesis of the morpholine sulfonyl intermediate: Morpholine is reacted with a sulfonyl chloride to produce the morpholine sulfonyl chloride.

    Coupling reaction: The 2-methoxyphenyl halide is then coupled with the morpholine sulfonyl chloride in the presence of a base to form the desired intermediate.

    Formation of the dihydropyridinyl acetamide: The final step involves the reaction of the intermediate with a dihydropyridinyl acetamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Mechanistic Insights

  • Morpholine Sulfonyl Reactivity : The sulfonyl group acts as a leaving group in nucleophilic substitution reactions, enabling modifications at the pyridinone ring (e.g., alkylation or arylation) .

  • Acetamide Hydrolysis : Acidic hydrolysis generates a carboxylic acid, while basic conditions yield an aniline derivative, critical for further derivatization.

  • Dihydropyridinone Oxidation : The α,β-unsaturated carbonyl system is susceptible to oxidation, forming a fully aromatic pyridinone ring, enhancing stability .

Comparative Reactivity of Structural Analogs

The table below compares reaction outcomes for analogs with similar functional groups:

Compound Reaction Key Difference Impact on Reactivity
N-(3-Methylphenyl)-2-[5-(Morpholine-4-Sulfonyl)-2-Oxo-Pyridin] Suzuki CouplingMethyl group at phenyl ringEnhanced steric hindrance reduces coupling yield
2-[3-(4-Bromophenylsulfonyl)-Dihydropyridin] BrominationBromine substituentEnables cross-coupling reactions
N-(3-Ethylphenyl)-Morpholine-Sulfonyl Acetamide HydrolysisEthyl vs. methoxy substituentEthyl group slows hydrolysis kinetics

Catalytic and Solvent Effects

  • Palladium Catalysts : Pd(PPh₃)₄ and PdCl₂(dppf) are effective for cross-coupling, with yields improving in polar aprotic solvents (e.g., DMF) .

  • Base Selection : K₂CO₃ or Et₃N is preferred for deprotonation in substitution reactions, minimizing side reactions.

Challenges and Optimization

  • Low Solubility : The morpholine sulfonyl group reduces solubility in non-polar solvents; DMSO or DMF is required for homogeneous reactions.

  • Byproduct Formation : Competing oxidation or over-reduction can occur; strict temperature control (-5°C to 5°C) is essential for selective outcomes.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a chemical compound employed in scientific research for its diverse applications. It is a synthetic compound with a complex structure including a methoxyphenyl group, a morpholine sulfonyl group, and a dihydropyridine moiety. This compound is a sulfonamide derivative, a class known for diverse biological activities, and the morpholine ring gives it potential pharmacological properties, making it a candidate for medicinal chemistry research.

Synthesis
The synthesis of N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide generally involves several key reactions that yield moderate to high yields, depending on the specific conditions.

Potential Applications
N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide and similar compounds have potential applications in various fields:

  • Medicinal chemistry
  • Agrochemical research
  • Development of novel pesticides

Structural and Functional Similarities
Several compounds exhibit structural and functional similarities to N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide. These compounds highlight the diversity within this chemical class and showcase the unique features of N-(4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide that may contribute to its specific biological activities and therapeutic potential.

Compound NameUnique Features
N-(4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-pyridin]Fluorine substitution enhances lipophilicity
N-(3-methoxyphenyl)-2-[5-(piperidin-4-sulfonyl)-pyridin]Piperidine instead of morpholine may alter biological activity
N-(4-chlorophenyl)-2-[5-(piperazin-4-sulfonyl)-dihydropyridin]Chlorine substitution may affect receptor interaction

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

The table below highlights key structural differences and reported activities of the target compound and its analogues:

Compound Name Substituents (Position 5) Phenyl Ring Modifications Molecular Weight Key Pharmacological Findings Reference
Target Compound Morpholine-4-sulfonyl 2-Methoxyphenyl 421.47 g/mol Not explicitly reported, but structural similarity to anti-cancer agents suggests potential activity .
Compound 39 (N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide) Piperidin-1-ylquinazoline-2-sulfonyl 2-Methoxyphenyl ~450 g/mol (estimated) Remarkable anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay) .
M212-1020 (N-(2-Methoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide) 3-Ethyl-1,2,4-oxadiazol-5-yl 2-Methoxyphenyl 354.36 g/mol No explicit activity data, but oxadiazole groups may enhance metabolic stability .
Compound (N-(2-Methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide) Morpholine-4-sulfonyl 2-Methoxy-5-methylphenyl 421.47 g/mol Similar to target compound; methyl addition may improve lipophilicity .
Compound (2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) 4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl 4-Isopropylphenyl 347.41 g/mol (M+H) Demonstrated synthetic feasibility; acetyl group may influence binding affinity .

Key Observations

Morpholine vs. Piperidine/Quinazoline Sulfonyl Groups :

  • The target compound’s morpholine-4-sulfonyl group may enhance solubility compared to Compound 39’s piperidin-1-ylquinazoline-sulfonyl moiety. However, Compound 39’s quinazoline ring could improve kinase inhibition due to planar aromaticity .
  • Replacement with oxadiazole (M212-1020) reduces molecular weight but may compromise sulfonyl-mediated hydrogen bonding .

Phenyl Substitution Effects :

  • The 2-methoxyphenyl group in the target compound and M212-1020 is associated with moderate anti-cancer activity. In contrast, the 4-isopropylphenyl group in ’s compound may enhance hydrophobic interactions with target proteins .

Synthetic Feasibility :

  • Acetylation and sulfonylation steps (e.g., in ) are critical for derivatizing the 2-oxo-1,2-dihydropyridine core. The target compound’s synthesis likely follows similar pathways, though specifics are undocumented .

Biological Activity

N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that belongs to a class of sulfonamide derivatives. Its complex structure includes a methoxyphenyl group, a morpholine sulfonyl group, and a dihydropyridine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 μg/mL0.25 μg/mL
Escherichia coli0.50 μg/mL0.55 μg/mL
Pseudomonas aeruginosa0.75 μg/mL0.80 μg/mL

These findings suggest that the compound has potent bactericidal effects and could be a candidate for further development as an antimicrobial agent.

The mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and disruption of cellular functions. Studies have shown that it can effectively inhibit biofilm formation, which is critical in the treatment of chronic infections caused by biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies

In a recent study, this compound was evaluated alongside standard antibiotics like ciprofloxacin and ketoconazole. The results indicated that this compound exhibited synergistic effects when combined with these antibiotics, enhancing their efficacy against resistant strains .

Another case study focused on its antifungal activity against various Candida species, where it demonstrated significant antifungal properties with MIC values comparable to established antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the morpholine ring is believed to enhance its lipophilicity and facilitate better interaction with biological membranes.

Table 2: Structural Variants and Their Biological Activities

Compound NameUnique FeaturesMIC (μg/mL)
N-(4-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-pyridin]Fluorine substitution enhances activity0.15
N-(3-methoxyphenyl)-2-[5-(piperidin-4-sulfonyl)-pyridin]Piperidine instead of morpholine0.30
N-(4-chlorophenyl)-2-[5-(piperazin-4-sulfonyl)-dihydropyridin]Chlorine substitution affects binding0.40

This table illustrates how variations in structure influence antimicrobial potency and highlights the importance of specific functional groups in enhancing biological activity.

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